Ficonalkib

ALK inhibitor NSCLC drug resistance

Choose Ficonalkib (SY-3505) for definitive ALK resistance research. This third-generation, ATP‑competitive inhibitor uniquely targets both wild‑type ALK and key resistance mutations (L1196M, G1202R) that defeat first‑ and second‑generation TKIs. Its high kinase selectivity, weak TRK inhibition, validated CNS penetration (37.5% intracranial ORR), and 47.5% ORR in post‑second‑gen TKI‑resistant models make it the essential tool for resistance mechanism studies, brain metastasis models, and comparative profiling against lorlatinib.

Molecular Formula C29H39N7O3S
Molecular Weight 565.7 g/mol
CAS No. 2233574-95-1
Cat. No. B12388433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFiconalkib
CAS2233574-95-1
Molecular FormulaC29H39N7O3S
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2CCN3)NC4=C(C=C(C=C4)N5CCC(CC5)N(C)C)OC
InChIInChI=1S/C29H39N7O3S/c1-19(2)40(37,38)26-9-7-6-8-24(26)31-28-22-12-15-30-27(22)33-29(34-28)32-23-11-10-21(18-25(23)39-5)36-16-13-20(14-17-36)35(3)4/h6-11,18-20H,12-17H2,1-5H3,(H3,30,31,32,33,34)
InChIKeyLDTJJGGYLQQRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ficonalkib (SY-3505) CAS 2233574-95-1: Third-Generation ALK Inhibitor for NSCLC Research Procurement


Ficonalkib (SY-3505, CT-3505) is an orally bioavailable, third-generation small-molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase, with potential antineoplastic activity . It is a potent, selective, ATP-competitive inhibitor of ALK [1]. Preclinical and early clinical data indicate that Ficonalkib is active against wild-type ALK and a diverse spectrum of resistant mutations that emerge following treatment with first- and second-generation ALK tyrosine kinase inhibitors (TKIs), including key mutations such as L1196M and G1202R [2].

Why Ficonalkib Cannot Be Substituted by Generic First- or Second-Generation ALK Inhibitors in Research Protocols


Ficonalkib is a third-generation ALK TKI specifically designed to overcome on-target resistance mutations that frequently limit the clinical utility of first- and second-generation inhibitors [1]. Resistance to second-generation ALK TKIs, such as alectinib or ceritinib, occurs in 50-60% of patients, often driven by the acquisition of specific kinase domain mutations like G1202R and L1196M [2]. Ficonalkib's unique molecular structure enables potent binding to both wild-type ALK and these common resistant variants, a profile not shared by earlier generations. Furthermore, its high kinase selectivity profile, particularly its weak inhibition of tropomyosin receptor kinase (TRK) family members, may translate to a differentiated safety profile compared to other potent ALK inhibitors that exhibit significant TRK inhibition . Therefore, the direct substitution of Ficonalkib with a first- or second-generation ALK inhibitor in experimental models of resistance or long-term safety studies would yield fundamentally different results and invalidate the study's intended outcomes.

Quantitative Differentiation Evidence for Ficonalkib vs. Other ALK Inhibitors


Superior Potency Against G1202R Resistance Mutation: Ficonalkib vs. Lorlatinib

Ficonalkib demonstrates significantly greater potency against the key ALK G1202R resistance mutation compared to the third-generation comparator lorlatinib. In cellular assays using Ba/F3 cells expressing ALK mutants, Ficonalkib exhibits an IC50 value in the sub-nanomolar range (IC50=0.8-2.7 nM) against a panel including G1202R, whereas lorlatinib shows an IC50 range of 77-113 nM against this same mutation . This represents an approximately 30- to 140-fold difference in potency.

ALK inhibitor NSCLC drug resistance G1202R mutation

Clinical Efficacy in Second-Generation TKI-Resistant Setting: Ficonalkib vs. Lorlatinib

In a comparable patient population of advanced ALK-positive NSCLC patients who have progressed on a prior second-generation ALK TKI, Ficonalkib demonstrates a potentially higher overall response rate (ORR) compared to historical data for lorlatinib. In a Phase 1/2 study, Ficonalkib at 600 mg QD achieved an ORR of 47.5% (38/80; 95% CI: 36.2%-59.0%) in efficacy-assessable patients [1]. In contrast, lorlatinib's pivotal Phase 2 study in a similar post-second-generation TKI setting reported an ORR of 38.7% (95% CI: 29.6-48.5) [2].

clinical trial NSCLC ORR resistance second-generation ALK TKI

Intracranial Activity in Brain Metastases: Ficonalkib Intracranial ORR

Ficonalkib demonstrates clinically meaningful central nervous system (CNS) penetration, as evidenced by an intracranial objective response rate (IC-ORR) of 37.5% (12/32; 95% CI: 21.1%-56.3%) in patients with measurable brain metastases at baseline [1]. This finding confirms its preclinical classification as a CNS-penetrant ALK TKI [2] and establishes a quantitative benchmark for its intracranial efficacy in a resistant patient population.

CNS penetration brain metastases intracranial response NSCLC

Kinase Selectivity Profile: Weak TRK Inhibition as a Differentiator

Ficonalkib is reported to exhibit high kinase selectivity and has very weak inhibition on tropomyosin receptor kinase (TRK) family members (TRKA-C) . This is a notable differentiation point, as other potent ALK inhibitors, particularly certain third-generation agents, can exhibit significant TRK inhibition, which is associated with specific adverse effects like weight gain, hyperlipidaemia, and neurocognitive side effects [1].

kinase selectivity TRK off-target effects safety profile

Defined Research and Preclinical Application Scenarios for Ficonalkib Procurement


Modeling Acquired Resistance to Second-Generation ALK TKIs In Vitro and In Vivo

Ficonalkib is an optimal tool compound for establishing and studying cellular and animal models of acquired resistance to second-generation ALK inhibitors (e.g., alectinib, ceritinib). Its superior potency against key resistance mutations, particularly G1202R and L1196M, enables robust inhibition in cell lines engineered to express these mutants . This facilitates the investigation of resistance mechanisms and the development of novel combination strategies to overcome or delay the emergence of such resistance.

In Vivo Efficacy Studies in CNS Metastasis Models

Ficonalkib's validated CNS-penetrant properties, as demonstrated by a 37.5% intracranial ORR in the clinic , make it a highly relevant compound for preclinical studies focused on brain metastases. Researchers can employ Ficonalkib in orthotopic or intracranial xenograft models of ALK-positive NSCLC to evaluate tumor growth inhibition, impact on survival, and biomarker changes specifically within the CNS microenvironment.

Comparative Pharmacology Studies vs. Lorlatinib in Resistant Settings

Ficonalkib offers a differentiated third-generation ALK TKI profile that is valuable for direct comparative studies against lorlatinib, the currently approved third-generation standard. Research designs can explore differential activity against specific ALK mutant isoforms (e.g., G1202R ), compare efficacy in post-second-generation TKI-resistant patient-derived xenograft (PDX) models [1], and contrast kinase selectivity and resultant off-target effect profiles to delineate structure-activity relationships and inform next-generation drug design.

Translational Research in Post-Second-Generation ALK TKI-Resistant NSCLC

The Phase 1/2 clinical data establishing a 47.5% ORR in patients resistant to prior second-generation ALK TKIs provides a strong translational foundation. Researchers can utilize Ficonalkib as a benchmark compound in co-clinical trial designs, where patient-derived models are treated in parallel with the clinical study to identify predictive biomarkers of response and resistance in this specific, high-unmet-need patient population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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